Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.14 g/mol . This compound is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system containing both sulfur and nitrogen atoms. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the thieno[2,3-c]pyridine ring. The esterification of the carboxylic acid group with ethanol is then performed to yield the ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing automated systems and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno[2,3-c]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[2,3-c]pyridine derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced forms of the thieno[2,3-c]pyridine ring.
Scientific Research Applications
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thienopyrimidine derivatives: These compounds have a similar bicyclic structure but contain a pyrimidine ring instead of a pyridine ring. .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKEWABTRJANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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